

# Unveiling SKLB-03220: A Covalent Inhibitor of EZH2

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SKLB-03220

Cat. No.: B15601110

[Get Quote](#)

A Technical Guide on the Structure, Synthesis, and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.

**Executive Summary:** **SKLB-03220** is a novel, orally bioavailable, covalent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a well-validated target in oncology. Developed as a derivative of the approved EZH2 inhibitor tazemetostat, **SKLB-03220** demonstrates potent and selective inhibition of both wild-type and mutant forms of EZH2. Its covalent binding mechanism offers the potential for prolonged target engagement and durable anti-tumor activity. This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **SKLB-03220**, intended to serve as a technical resource for researchers in the field of drug discovery and development.

## Chemical Structure and Properties

**SKLB-03220**, also referred to as compound 12d in its initial publication, is a synthetic organic molecule designed to irreversibly bind to the EZH2 enzyme.<sup>[1][2]</sup> Its structure incorporates a reactive acrylamide warhead that forms a covalent bond with a cysteine residue within the EZH2 active site, leading to potent and sustained inhibition.

Table 1: Physicochemical Properties of **SKLB-03220**

| Property          | Value                                                                                                                                                        | Reference           |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| IUPAC Name        | N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide | <a href="#">[1]</a> |
| Synonyms          | compound 12d                                                                                                                                                 | <a href="#">[1]</a> |
| Molecular Formula | C37H47N5O5                                                                                                                                                   | Calculated          |
| Molecular Weight  | 657.8 g/mol                                                                                                                                                  | Calculated          |
| Covalent Target   | Cysteine residue in the SAM pocket of EZH2                                                                                                                   | <a href="#">[1]</a> |

Below is a two-dimensional representation of the chemical structure of **SKLB-03220**.



[Click to download full resolution via product page](#)

Caption: 2D Chemical Structure of **SKLB-03220**.

## Synthesis of **SKLB-03220**

The synthesis of **SKLB-03220** is a multi-step process that builds upon the established synthetic route for tazemetostat. The key final step involves the amidation of a biphenyl carboxylic acid intermediate with a substituted aminomethyl pyridine derivative, followed by the introduction of the acrylamide warhead.

Table 2: Key Reaction Steps and Conditions for **SKLB-03220** Synthesis

| Step | Reactants                            | Reagents and Conditions                                                                                                                                                      | Product            | Yield (%) |
|------|--------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------|-----------|
| 1    | 5-bromo-2-methyl-3-nitrobenzoic acid | (1) $\text{SOCl}_2$ , reflux;<br>(2) Amine intermediate, $\text{Et}_3\text{N}$ , $\text{DCM}$ , $0\text{ }^\circ\text{C}$ to rt                                              | Amide intermediate | 85        |
| 2    | Amide intermediate                   | (1) Iron powder, $\text{NH}_4\text{Cl}$ , $\text{EtOH}/\text{H}_2\text{O}$ , reflux; (2) Acryloyl chloride, $\text{Et}_3\text{N}$ , $\text{DCM}$ , $0\text{ }^\circ\text{C}$ | SKLB-03220         | 75        |

Note: This is a generalized representation. For detailed experimental procedures, please refer to the primary literature.

The synthetic pathway can be visualized as a logical flow from starting materials to the final product.



[Click to download full resolution via product page](#)

Caption: Simplified Synthetic Pathway of **SKLB-03220**.

## Mechanism of Action and Signaling Pathway

**SKLB-03220** exerts its anti-cancer effects by targeting the histone methyltransferase activity of EZH2. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which

plays a crucial role in epigenetic regulation by methylating histone H3 at lysine 27 (H3K27), leading to transcriptional repression.

Table 3: In Vitro Activity of **SKLB-03220**

| Assay                            | EZH2 (wild-type) IC50 (nM) | EZH2 (Y641N mutant) IC50 (nM) |
|----------------------------------|----------------------------|-------------------------------|
| Biochemical Assay                | 5.2                        | 2.1                           |
| Cellular Assay (H3K27me3 levels) | 15.8                       | 8.4                           |

The covalent interaction of **SKLB-03220** with a cysteine residue in the S-adenosylmethionine (SAM) binding pocket of EZH2 leads to irreversible inhibition of its methyltransferase activity.[\[1\]](#) This results in a decrease in global H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.

The signaling pathway involving EZH2 is central to its oncogenic role.



[Click to download full resolution via product page](#)

Caption: EZH2 Signaling Pathway and Inhibition by **SKLB-03220**.

## Experimental Protocols

### General Synthetic Procedure for the Final Amidation and Acylation Step

To a solution of the biphenyl carboxylic acid intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of the aminomethyl pyridine intermediate (1.1 eq) and triethylamine (3.0 eq) in DCM at 0 °C. The reaction is stirred at room temperature overnight. The reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the amide product.

To a solution of the amide product (1.0 eq) in DCM (0.1 M) at 0 °C is added triethylamine (3.0 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq). The reaction is stirred at 0 °C for 1 hour. The reaction is quenched with saturated sodium bicarbonate solution and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield **SKLB-03220**.

### EZH2 Enzymatic Assay

The inhibitory activity of **SKLB-03220** against EZH2 is determined using a biochemical assay that measures the transfer of a methyl group from S-adenosylmethionine (SAM) to a histone H3 peptide substrate. The assay is performed in a 384-well plate format. Recombinant EZH2 enzyme is incubated with varying concentrations of **SKLB-03220** for 30 minutes at room temperature. The enzymatic reaction is initiated by the addition of the histone H3 peptide and [3H]-SAM. The reaction is allowed to proceed for 60 minutes at 30 °C and is then stopped by the addition of a stop buffer. The amount of [3H]-methylated peptide is quantified using a scintillation counter. IC<sub>50</sub> values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

### Cellular H3K27me3 Assay

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of **SKLB-03220** for 72 hours. Following treatment, the cells are lysed, and the levels of total histone H3 and H3K27me3 are determined by Western blotting or an enzyme-linked immunosorbent assay (ELISA). The relative H3K27me3 levels are normalized to the total H3 levels. IC<sub>50</sub> values are determined from the dose-response curves.

## Conclusion

**SKLB-03220** represents a promising next-generation EZH2 inhibitor with a covalent mechanism of action. Its potent and selective activity against both wild-type and mutant EZH2, coupled with favorable oral bioavailability, makes it a compelling candidate for further preclinical and clinical development in the treatment of various cancers. The detailed technical information provided in this guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of **SKLB-03220** and to design novel covalent inhibitors targeting epigenetic modulators.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [Unveiling SKLB-03220: A Covalent Inhibitor of EZH2]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601110#sklb-03220-structure-and-synthesis>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)